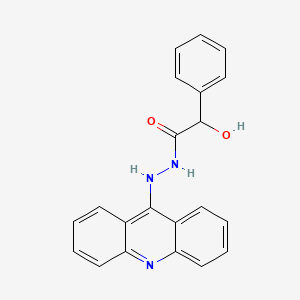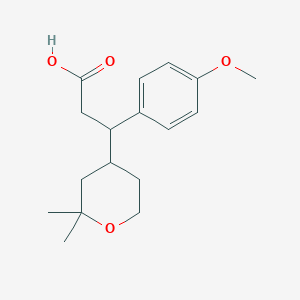
N'-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide typically involves the reaction of acridine derivatives with hydrazides under specific conditions. One common method involves the use of sodium hydride in anhydrous dimethyl sulfoxide (DMSO) as a solvent . The reaction is carried out in a moisture-protected environment to prevent any unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of acridine N-oxides, while reduction reactions may yield reduced acridine derivatives.
Applications De Recherche Scientifique
In chemistry, it is used as a precursor for the synthesis of other acridine derivatives . In biology and medicine, it has shown promise as an inhibitor of BACE-1, an enzyme implicated in Alzheimer’s disease . Additionally, its anticancer properties have been explored, with studies showing its effectiveness against certain cancer cell lines . In industry, acridine derivatives are used as dyes and fluorescent materials for visualization of biomolecules .
Mécanisme D'action
The mechanism of action of N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. For instance, as a BACE-1 inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein and thereby reducing the production of amyloid-beta peptides . This interaction is primarily stabilized by hydrogen bonds and π-π stacking interactions between the acridine moiety and the enzyme’s active site residues . In its anticancer role, the compound intercalates into DNA, disrupting the function of topoisomerase enzymes and leading to cell death .
Comparaison Avec Des Composés Similaires
N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide can be compared with other acridine derivatives such as N-(acridin-9-yl)benzamides and N-(2-chloro-6-methoxy-acridin-9-yl)-2-cyano-3-(4-dimethylaminophenyl)-acrilohidrazida . While these compounds share similar structural features, N’-(acridin-9-yl)-2-hydroxy-2-phenylacetohydrazide is unique due to its specific hydrazide and phenylacetohydrazide moieties, which contribute to its distinct biological activities and chemical properties.
Propriétés
Formule moléculaire |
C21H17N3O2 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N'-acridin-9-yl-2-hydroxy-2-phenylacetohydrazide |
InChI |
InChI=1S/C21H17N3O2/c25-20(14-8-2-1-3-9-14)21(26)24-23-19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)19/h1-13,20,25H,(H,22,23)(H,24,26) |
Clé InChI |
VFVJSUMRIATWBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4E)-4-(2-chloro-6-fluorobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11589850.png)
![N-[4-(hexyloxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B11589853.png)
![N-[4-(butylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11589858.png)
![isopropyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11589863.png)
![prop-2-en-1-yl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11589866.png)
![(3Z)-1-(4-methylbenzyl)-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11589884.png)

![(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11589895.png)
![(5Z)-5-benzylidene-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11589899.png)

![2-methoxyethyl 5-[4-(acetyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11589911.png)
![2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11589917.png)
![N-[2-(butan-2-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B11589918.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11589921.png)
